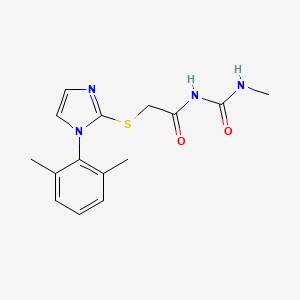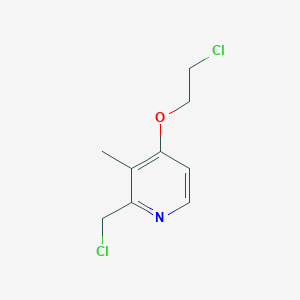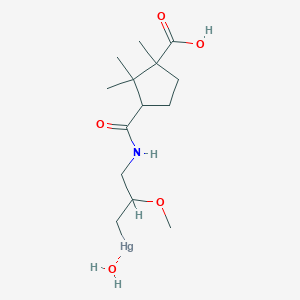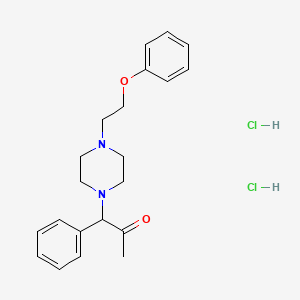![molecular formula C17H15ClN2O2 B13802356 [2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)
[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester: is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Chloro-phenyl Group: The chloro-phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chloro-substituted benzene reacts with the benzimidazole derivative.
Esterification: The final step involves the esterification of the benzimidazole derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro-phenyl group, potentially converting it to a phenyl group.
Substitution: The chloro group in the chloro-phenyl moiety can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to the presence of the benzimidazole moiety.
Material Science:
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, making it useful in biochemical research.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to known antimicrobial compounds.
Medicine:
Drug Development: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly for the treatment of infections and cancer.
Diagnostics: Potential use in diagnostic assays due to its ability to bind to specific biological targets.
Industry:
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Large-scale production for use in drug formulations.
Mécanisme D'action
The mechanism of action of [2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester involves its interaction with specific molecular targets in the body. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The chloro-phenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Benzimidazole: The parent compound, known for its broad range of biological activities.
4-Chloro-phenyl derivatives: Compounds with similar structures that exhibit antimicrobial and anticancer properties.
Uniqueness:
Structural Features: The combination of the benzimidazole moiety with the chloro-phenyl group and the acetic acid ethyl ester makes this compound unique.
Biological Activity: The specific arrangement of functional groups can lead to unique biological activities not observed in similar compounds.
Propriétés
Formule moléculaire |
C17H15ClN2O2 |
|---|---|
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
ethyl 2-[2-(4-chlorophenyl)benzimidazol-1-yl]acetate |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-22-16(21)11-20-15-6-4-3-5-14(15)19-17(20)12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 |
Clé InChI |
ZYMDWYLKXBFOQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)

![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)



